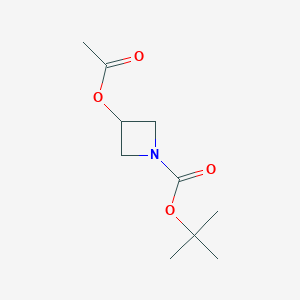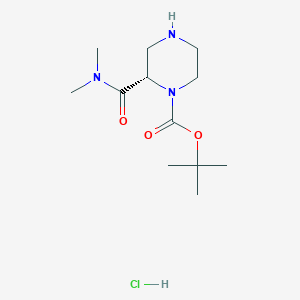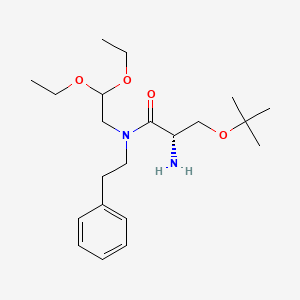
4-(2,4-Dimethylphenyl)phenol
Overview
Description
4-(2,4-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O . The IUPAC name for this compound is 2’,4’-dimethyl [1,1’-biphenyl]-4-ol . It has a molecular weight of 198.26 .
Synthesis Analysis
The synthesis of phenols like this compound often involves nucleophilic aromatic substitution reactions . These reactions involve the attack of a nucleophile upon one of the aromatic-ring carbons . The reaction conditions and the structure of the aryl halide can significantly influence the reactivity of the aryl halide . For instance, the presence of strongly electron-attracting groups in either the ortho or para positions can significantly activate the aryl halide .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group where one of the phenyl rings is substituted with two methyl groups at the 2 and 4 positions, and the other phenyl ring has a hydroxyl group at the 4 position .Chemical Reactions Analysis
Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . This is due to the activating effect of the hydroxyl group, which makes the aromatic ring strongly activated towards electrophilic aromatic substitution . Phenols can also be oxidized to form quinones .Scientific Research Applications
Biodegradation Studies :
- 4-(2,4-Dimethylphenyl)phenol is involved in studies of biodegradation kinetics, particularly in the context of substituted phenolics. Researchers used electrolytic respirometers to evaluate the kinetics of biodegradation of compounds including 2,4-dimethylphenol (Brown, Grady, & Tabak, 1990).
- Its anaerobic biodegradability and toxicity to methanogenesis have also been studied, providing insights into environmental impacts and waste treatment processes (O'Connor & Young, 1989).
Analytical Method Development :
- The compound has been used in developing analytical protocols for determining priority phenolic compounds in soil samples (Alonso et al., 1998) and in water and industrial effluents (Castillo, Puig, & Barceló, 1997). These studies highlight its importance in environmental monitoring.
Chemical Synthesis and Industrial Applications :
- Research on selective phenol methylation to produce derivatives like 2,6-dimethylphenol, which is significant for the plastics industry, has been conducted, showing the compound's relevance in industrial chemistry (Żukowski et al., 2014).
Environmental Toxicology :
- Studies have explored the compound's impact on bacteria in petroleum refinery wastewater, assessing toxicity through inhibition of dehydrogenase enzyme activity. This research is crucial for understanding the environmental impact of phenolic compounds (Nweke & Okpokwasili, 2010).
Sensing and Detection Techniques :
- The development of sensors for hazardous phenolic compounds, including this compound, using materials like graphene and conducting polymers, has been investigated. This is important for environmental monitoring and public health (Hashim et al., 2021).
properties
IUPAC Name |
4-(2,4-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOZYYPEJNCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606772 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-21-6 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Ethyl(methyl)amino]butanoic acid](/img/structure/B3059729.png)








